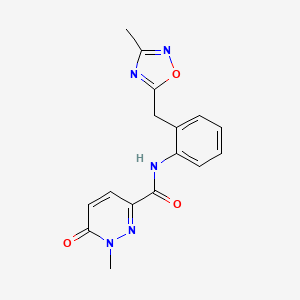

1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridazine ring, and an amide group. Compounds with these functional groups often exhibit interesting biological activities .

Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The 1,2,4-oxadiazole ring is a heterocyclic compound that is often found in pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the 1,2,4-oxadiazole ring, pyridazine ring, and amide group suggest that this compound could have a range of properties, including potential biological activity .Scientific Research Applications

Synthesis and Characterization

1,2,4-Oxadiazole derivatives, including compounds with structural similarities to the mentioned chemical, have been synthesized through various chemical reactions. These synthetic pathways often involve the reaction of hydrazide with different reagents to yield oxadiazole derivatives, which are then further modified to obtain compounds with potential biological activities. For example, the reaction of ethyl mandelate with hydrazine hydrate yielded acylhydrazide, which was used to prepare disubstituted 1,3,4-oxadiazole derivatives through different procedures, demonstrating the versatility of oxadiazole synthesis (Jafari et al., 2017).

Biological Evaluation

The synthesized oxadiazole derivatives have been evaluated for various biological activities, including antimicrobial, antifungal, and antioxidant properties. For instance, some compounds demonstrated notable antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing the potential of oxadiazole derivatives in developing new antimicrobial agents (Jafari et al., 2017). Additionally, certain derivatives exhibited significant antioxidant activities, further highlighting the diverse biological applications of these compounds (George et al., 2010).

Mechanism of Action

Biochemical Pathways

Given the lack of direct data, we can speculate based on related compounds. Quinoline-2,4-diones (a structural motif present in our compound) have been associated with various biological activities. These include antioxidant properties, inhibition of DNA gyrase (a bacterial enzyme), and modulation of cellular signaling pathways . Our compound may share similar pathways.

Action Environment

Environmental factors play a role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances influence the compound’s behavior. Again, specific information about our compound is lacking.

: Aly, A. A., El-Sheref, E. M., Mourad, A. F., Bakheet, M. E. M., & Bräse, S. (2019). 4-Hydroxy-2-quinolones: syntheses, reactions, and fused heterocycles. Molecular Diversity, 24(2), 477–524. Link

properties

IUPAC Name |

1-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-10-17-14(24-20-10)9-11-5-3-4-6-12(11)18-16(23)13-7-8-15(22)21(2)19-13/h3-8H,9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAWRSUFHWMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)

![Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2558443.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558448.png)

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)